molecular formula C13H17NO4S B14199209 5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde CAS No. 850649-40-0

5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde

Cat. No.: B14199209
CAS No.: 850649-40-0
M. Wt: 283.35 g/mol
InChI Key: SHYHYFZNZQTOSJ-UHFFFAOYSA-N
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Description

5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde is a compound that features a pyrrolidine ring, a methoxy group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

    Formylation: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nucleophiles such as halides, in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl and methoxy groups on biological activity.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or other interactions. The pyrrolidine ring provides structural rigidity and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde: Similar structure with an ethoxy group instead of a methoxy group.

    Pyrrolidine-2,5-dione derivatives: Compounds with a similar pyrrolidine ring but different functional groups.

Uniqueness

5-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbaldehyde is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

CAS No.

850649-40-0

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

5-methoxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C13H17NO4S/c1-10-3-6-12(7-4-10)19(16,17)14-11(9-15)5-8-13(14)18-2/h3-4,6-7,9,11,13H,5,8H2,1-2H3

InChI Key

SHYHYFZNZQTOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2OC)C=O

Origin of Product

United States

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